molecular formula C10H9FN4OS B2577565 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 886361-58-6

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B2577565
CAS No.: 886361-58-6
M. Wt: 252.27
InChI Key: VDYZWYKSVYFAQU-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole is a chemical compound with the empirical formula C8H6FN3S and a molecular weight of 195.22 . It can be used as a substrate in the preparation of bithiophene-based azo dyes with possible nonlinear optical (NLO) properties, 4-thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors, and 1,3,4-thiadiazole and phenothiazine hybrids as possible antitubercular agents .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole is represented by the SMILES string Nc1nnc(s1)-c2ccc(F)cc2 .


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 238-243 °C .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide have shown promising antimicrobial properties. For instance, the compounds synthesized from its derivatives demonstrated significant antibacterial and antifungal activity, suggesting potential applications in combating microbial infections (Dengale et al., 2019). Additionally, similar compounds exhibited good to moderate antimicrobial activity against various microorganisms, highlighting their potential in the development of new antimicrobial agents (Başoğlu et al., 2013).

Anticancer Properties

Research into the anticancer properties of derivatives of this compound has shown promising results. Compounds synthesized from this chemical have demonstrated potent anticancer activities. For example, a study found that certain derivatives inhibited the proliferation of tumor cells and exhibited a trophic effect in neuronal cell culture, suggesting potential applications in cancer therapy and neuroprotection (Rzeski et al., 2007).

Antiviral and Larvicidal Activities

Derivatives of this compound have been studied for their antiviral and larvicidal properties. Some of these derivatives have shown significant activity against the Herpes simplex virus type-1 (HSV-1), highlighting their potential as antiviral agents. Moreover, other derivatives exhibited promising larvicidal agents against Anopheles arabiensis, indicating potential applications in controlling mosquito-borne diseases (Dawood et al., 2011; N. P et al., 2021).

Mechanism of Action

While the mechanism of action for “2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide” is not available, 2-aminothiazole derivatives have been studied for their anticancer activity .

Properties

IUPAC Name

2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c11-6-3-1-5(2-4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYZWYKSVYFAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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